molecular formula C14H12Cl2N2O B5020236 1-[(2-Chlorophenyl)(4-chlorophenyl)methyl]urea

1-[(2-Chlorophenyl)(4-chlorophenyl)methyl]urea

Cat. No.: B5020236
M. Wt: 295.2 g/mol
InChI Key: GICGNVGABFUVBH-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)(4-chlorophenyl)methyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two chlorophenyl groups attached to a central urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)(4-chlorophenyl)methyl]urea typically involves the reaction of 2-chlorobenzyl chloride and 4-chlorobenzyl chloride with urea under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)(4-chlorophenyl)methyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding chlorophenyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsacidic or basic medium, elevated temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvents, low temperature.

    Substitution: Amines, thiols, alcohols; reaction conditionspresence of a base, moderate temperature.

Major Products Formed

    Oxidation: Chlorophenyl derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced chlorophenyl groups.

    Substitution: Substituted urea derivatives with various functional groups replacing the chlorophenyl groups.

Scientific Research Applications

1-[(2-Chlorophenyl)(4-chlorophenyl)methyl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that certain derivatives of this compound exhibit significant inhibitory effects on the growth of pathogenic microorganisms and cancer cells.

    Medicine: Explored for its potential use as a pharmaceutical intermediate. Some derivatives of this compound have shown promise as lead compounds for the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and agrochemicals. Its derivatives are used as intermediates in the synthesis of herbicides, insecticides, and fungicides.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)(4-chlorophenyl)methyl]urea and its derivatives is primarily based on their ability to interact with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins involved in critical cellular processes. The compound’s chlorophenyl groups can form strong interactions with hydrophobic pockets in target proteins, leading to inhibition or modulation of their activity. Additionally, the urea moiety can participate in hydrogen bonding interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

1-[(2-Chlorophenyl)(4-chlorophenyl)methyl]urea can be compared with other similar compounds, such as:

    1-Phenyl-3-(2-chlorophenyl)urea: Similar structure but with only one chlorophenyl group. It exhibits different chemical reactivity and biological activity compared to the target compound.

    1-(4-Chlorophenyl)-3-(2-chlorophenyl)urea: Similar structure with chlorophenyl groups in different positions. It may have different physicochemical properties and applications.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene: A structurally related compound with different functional groups. It is known for its use as a pesticide and has distinct chemical and biological properties.

Properties

IUPAC Name

[(2-chlorophenyl)-(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c15-10-7-5-9(6-8-10)13(18-14(17)19)11-3-1-2-4-12(11)16/h1-8,13H,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICGNVGABFUVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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